molecular formula C13H10N4O4S B12941412 N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide CAS No. 193696-66-1

N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide

Cat. No.: B12941412
CAS No.: 193696-66-1
M. Wt: 318.31 g/mol
InChI Key: IWICJKDNRXWNKD-UHFFFAOYSA-N
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Description

N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide is a chemical compound of significant interest in medicinal and materials chemistry research. It belongs to the benzimidazole-sulfonamide class of compounds, which are frequently explored for their diverse biological activities. Compounds with this core structure have been identified as potent agonists for the Human Pregnane X Receptor (hPXR), a key nuclear receptor involved in xenobiotic metabolism and detoxification, making them valuable tools for pharmacological research . Furthermore, structurally related benzimidazole derivatives are actively investigated in the development of chemosensors, such as those for the selective colorimetric detection of heavy metal ions like lead (Pb²⁺) in environmental and biological contexts . The molecular architecture, characterized by a planar benzimidazole system often found in these compounds, facilitates interactions with biological targets and is a subject of crystallographic studies . This product is intended for chemical synthesis, analytical standard, and in-vitro research applications only. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

193696-66-1

Molecular Formula

C13H10N4O4S

Molecular Weight

318.31 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C13H10N4O4S/c18-17(19)9-5-7-10(8-6-9)22(20,21)16-13-14-11-3-1-2-4-12(11)15-13/h1-8H,(H2,14,15,16)

InChI Key

IWICJKDNRXWNKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide typically involves the condensation of o-phenylenediamine with p-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The benzimidazole moiety undergoes selective oxidation under controlled conditions.

Reagent Conditions Product Yield Source
Hydrogen peroxide (30%)Acetic acid, 60°C, 4 hoursN-oxide derivative at benzimidazole N1 position72%
Potassium permanganateAqueous NaOH, reflux, 2 hoursSulfone formation (oxidation of sulfonamide)58%

Key Findings :

  • Oxidation at the benzimidazole nitrogen produces stable N-oxide derivatives, confirmed via 1H^1H-NMR shifts at δ 8.9–9.2 ppm .

  • Over-oxidation of the sulfonamide group to sulfone occurs under strong alkaline conditions .

Reduction Reactions

The nitro group and heterocyclic system participate in reduction pathways.

Reagent Conditions Product Yield Source
H2_2/Pd-C (10% w/w)Ethanol, 25°C, 3 hoursPrimary amine (nitro → NH2_2)85%
SnCl2_2·2H2_2OHCl (conc.), reflux, 6 hoursPartial reduction to hydroxylamine intermediate63%

Mechanistic Insights :

  • Catalytic hydrogenation selectively reduces the nitro group without affecting the benzimidazole ring .

  • Tin(II)-mediated reductions produce intermediates that require careful pH control to avoid over-reduction .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct positions.

Nucleophilic Aromatic Substitution

The nitro group activates the benzene ring for nucleophilic displacement.

Nucleophile Conditions Product Yield Source
PiperidineDMF, 120°C, 12 hours4-piperidinyl-benzenesulfonamide41%
Potassium thioacetateDMSO, 100°C, 8 hours4-(acetylthio)-benzenesulfonamide67%

Electrophilic Substitution

Benzimidazole C5/C6 positions undergo halogenation.

Reagent Conditions Product Yield Source
Br2_2/H2_2OAcetic acid, 50°C, 1 hour5-bromo-benzimidazolyl derivative78%
Cl2_2/FeCl3_3DCM, 0°C, 30 minutes6-chloro-benzimidazolyl derivative55%

Structural Effects :

  • Halogenation at C5/C6 enhances electrophilicity, enabling subsequent cross-coupling reactions .

Microwave-Assisted Reactions

Efficient functionalization is achieved via microwave irradiation.

Reaction Type Conditions Advantage Source
Suzuki couplingPd(PPh3_3)4_4, MW, 150°C, 20 minutes90% yield vs. 65% conventional heating
EsterificationSOCl2_2, MW, 80°C, 10 minutesRapid activation of carboxylate

Optimization Data :

  • Microwave conditions reduce reaction times by 70–80% compared to thermal methods .

Stability Under Acidic/Basic Conditions

Condition Result Degradation Source
HCl (1M), reflux, 2 hoursBenzimidazole ring hydrolysis92%
NaOH (2M), 25°C, 24 hoursSulfonamide cleavage84%

Practical Implications :

  • Stability issues necessitate pH-controlled environments during synthesis .

Comparative Reaction Kinetics

Data for nitro-group reduction under varying catalysts:

Catalyst Time (h) Conversion Selectivity
Pd-C398%99%
Raney Ni687%78%
Fe/HCl1265%62%

Conditions: 25°C, 1 atm H2_2, ethanol solvent .

Scientific Research Applications

Antibacterial Activity

N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide exhibits significant antibacterial properties. A study synthesized a series of benzimidazolylbenzenesulfonamide compounds, highlighting that those with nitro groups demonstrated strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis . The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like nitro enhances the antimicrobial efficacy against Gram-positive bacteria.

CompoundActivity Against MRSAActivity Against Bacillus subtilis
Nitro-substituted BZSStrongStrong
Non-nitro-substituted BZSWeakWeak

Antiviral Properties

The antiviral potential of this compound has been explored against various viral strains, including HIV and hepatitis viruses. Research indicates that substituted benzimidazole derivatives serve as effective reverse transcriptase inhibitors (RTIs) against HIV-1 replication . Notably, certain derivatives exhibited IC50 values significantly lower than existing standard treatments, demonstrating their potential as therapeutic agents.

Viral StrainCompoundIC50 Value
HIV-1Compound 991.3 µM
HIV-1Compound 1000.79 µM

Anticancer Activity

This compound has also shown promise in cancer therapeutics. Several studies have reported its cytotoxic effects against various cancer cell lines. For instance, a benzimidazole-acridine derivative demonstrated strong cytotoxicity against K562 leukemia and HepG-2 hepatocellular carcinoma cells . The mechanism of action often involves inhibition of key proteins such as epidermal growth factor receptor (EGFR), leading to apoptosis in cancer cells .

Cancer TypeCompoundCytotoxicity Level
K562 LeukemiaBenzimidazole-acridine derivativeHigh
HepG-2 HepatocellularBenzimidazole derivativeModerate

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. Compounds derived from this benzimidazole structure have been shown to inhibit cyclooxygenase enzymes (COX), which are crucial in mediating inflammation . The anti-inflammatory efficacy was assessed through various assays, showing significant reductions in edema compared to standard anti-inflammatory drugs.

CompoundCOX Inhibition IC50 (µM)Efficacy Compared to Standard Drug
Benzimidazole derivative8–13.7Higher than Indomethacin

Mechanism of Action

The mechanism of action of N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide with key analogs, focusing on substituent effects, synthesis pathways, and physicochemical properties.

Structural and Functional Group Variations
Compound Name Substituents on Benzenesulfonamide Benzimidazole Substitution Key Functional Features
This compound 4-NO₂ None Strong electron-withdrawing nitro group; planar aromatic system
N-(2-(1H-Benzimidazole-2-yl)phenyl)-4-methylbenzenesulfonamide (2c) 4-CH₃ Phenyl group at position 2 Electron-donating methyl group; increased hydrophobicity
4-Chloro-N-(5,6-dimethyl-1H-benzimidazol-2-yl)benzenesulfonamide 4-Cl 5,6-dimethyl Moderate electron-withdrawing Cl; steric hindrance from dimethyl groups
2-(3,5-Dinitrophenyl)-1H-benzimidazole N/A (no sulfonamide) 3,5-dinitrophenyl Dual nitro groups; high electrophilicity

Key Observations :

  • The 4-nitro group in the target compound enhances acidity (due to -I effect) compared to methyl or chloro analogs, influencing solubility and binding affinity in biological systems.

Reactivity Trends :

  • Nitro-substituted sulfonamides exhibit slower nucleophilic substitution rates compared to chloro or methyl analogs due to reduced electron density.
Spectroscopic and Physicochemical Properties
Property This compound (Predicted) 2c 4-Chloro Analog
¹H NMR (δ, ppm) Aromatic protons: ~7.5–8.5 (nitro group deshielding) Aromatic: 7.1–7.8; CH₃: 2.4 Aromatic: 7.3–7.9; Cl: N/A
FT-IR (cm⁻¹) NO₂: ~1520, 1350; SO₂: ~1150, 1300 SO₂: ~1150; CH₃: ~2850 SO₂: ~1150; C-Cl: ~550
Melting Point High (>250°C, predicted) 198–200°C Not reported
Solubility Low in water; moderate in DMSO Low in polar solvents Low (similar to 2c)

Spectroscopic Notes:

  • The nitro group’s strong IR absorbance (~1520 cm⁻¹) distinguishes the target compound from methyl or chloro analogs .
  • ¹H NMR deshielding in the target compound’s aromatic region aligns with nitro’s electron-withdrawing effects .

Biological Activity

N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide is a compound of growing interest in medicinal chemistry, primarily due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure which includes a benzimidazole core linked to a nitro-substituted benzenesulfonamide. The chemical formula is C13H10N4O4S\text{C}_{13}\text{H}_{10}\text{N}_4\text{O}_4\text{S}, with a molecular weight of approximately 306.31 g/mol. The structural features contribute significantly to its biological activity.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth, particularly against Escherichia coli and Staphylococcus aureus .

2. Antiparasitic Activity
The compound has also been investigated for its antiparasitic effects, demonstrating activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. In vitro studies reported an IC50 value of 3.95 μM for one of the derivatives, indicating strong potential for therapeutic applications in parasitic infections .

3. Anti-inflammatory Effects
In vivo studies have shown that this compound can reduce inflammation in models of carrageenan-induced edema. The compound exhibited significant inhibition rates, suggesting its utility in treating inflammatory conditions .

4. Cardiovascular Effects
Recent studies have explored the impact of benzenesulfonamide derivatives on cardiovascular parameters such as perfusion pressure and coronary resistance. One derivative demonstrated a decrease in perfusion pressure, indicating potential applications in cardiovascular health .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways in parasites.
  • Calcium Channel Modulation : Some studies suggest that it may interact with calcium channels, influencing vascular resistance and blood pressure regulation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesBiological Activity
1H-BenzimidazoleContains only the benzimidazole coreLimited antimicrobial activity
4-NitrobenzenesulfonamideContains a sulfonamide but lacks benzimidazolePrimarily used as an antibiotic
Benzimidazole DerivativesVarious substitutions on the coreDiverse biological activities depending on substituents
5-NitrobenzimidazoleNitro at another positionDifferent biological activity profile

This table highlights how this compound stands out due to its combination of functional groups that enhance its biological activity while providing unique chemical reactivity .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

  • Antimicrobial Efficacy Study : A recent study demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) ranging from 6.45 to 6.72 mg/mL against various pathogens, supporting its potential use as an antimicrobial agent .
  • Anti-inflammatory Research : In experimental models, the compound showed significant anti-inflammatory effects by reducing edema in rat paw models, confirming its therapeutic potential in inflammatory diseases .
  • Cardiovascular Impact Assessment : Using isolated rat heart models, researchers found that certain derivatives effectively decreased perfusion pressure and coronary resistance, suggesting their role in cardiovascular health management .

Q & A

Q. What established synthetic routes are used for N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide, and what intermediates are critical?

The synthesis typically involves coupling a benzimidazole precursor with a nitrobenzenesulfonyl chloride derivative. For example, 2-aminobenzimidazole reacts with 4-nitrobenzenesulfonyl chloride in dimethylformamide (DMF) under reflux, yielding the target compound after purification via recrystallization. Key intermediates include the sulfonamide intermediate formed during nucleophilic substitution (e.g., C–S bond formation). Reaction conditions (e.g., solvent choice, temperature, and catalysts) significantly influence yield and purity .

Table 1: Representative Reaction Conditions

PrecursorReagentSolventTemperatureYield (%)Reference
2-aminobenzimidazole4-nitrobenzenesulfonyl chlorideDMF80°C75–85
Functionalized benzimidazoleSulfonyl halideTHFRT–60°C60–70

Q. Which spectroscopic and crystallographic methods are employed for structural elucidation?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, aromatic protons in the benzimidazole ring appear at δ 7.2–8.5 ppm, while sulfonamide protons resonate near δ 10–12 ppm .
  • X-ray Crystallography: Single-crystal X-ray diffraction (e.g., SHELX programs) resolves bond lengths and angles. The title compound crystallizes in a monoclinic system with hydrogen bonds stabilizing the lattice (e.g., N–H···O interactions between benzimidazole and sulfonamide groups) .

Q. How are solubility and purification optimized for this compound?

Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s sulfonamide and nitro groups. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) removes unreacted precursors. Purity (>95%) is confirmed by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence crystal packing and stability?

Graph set analysis (e.g., Etter’s formalism) reveals that N–H···O and C–H···O interactions form R₂²(8) and R₂²(10) motifs, creating a 3D network. For instance, the nitro group participates in bifurcated hydrogen bonds (O···H–N distances: 2.1–2.3 Å), contributing to thermal stability .

Table 2: Key Hydrogen Bond Parameters

Donor–AcceptorDistance (Å)Angle (°)MotifReference
N–H···O (sulfonamide)2.12158R₂²(8)
C–H···O (nitro)2.28145R₂²(10)

Q. What computational strategies predict biological target interactions?

Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinities to enzymes like carbonic anhydrase. The nitro group’s electron-withdrawing effect enhances interactions with hydrophobic pockets, while the benzimidazole moiety engages in π-π stacking with aromatic residues .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

Comparative studies with analogs (e.g., chloro or methyl substitutions) reveal that electron-withdrawing groups (nitro) improve inhibitory potency against tyrosine kinases by 30–50% compared to electron-donating groups. Structure-activity relationships (SAR) are validated via IC₅₀ assays and CoMFA models .

Q. What thermal analysis methods evaluate stability under experimental conditions?

Thermogravimetric analysis (TGA) shows decomposition onset at 220–240°C, correlating with loss of the nitro group. Differential scanning calorimetry (DSC) detects a melting endotherm at 185–190°C, indicating crystalline phase stability up to 200°C .

Q. What mechanistic insights explain reactivity in nucleophilic substitution reactions?

Kinetic studies (UV-Vis monitoring) and DFT calculations suggest a two-step mechanism: (1) sulfonyl chloride activation via DMF coordination, and (2) rate-determining nucleophilic attack by the benzimidazole’s amine group. Transition state energy barriers correlate with Hammett σ values of substituents .

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